1,6-Dimethyl-1H-indazol-5-amine

Description

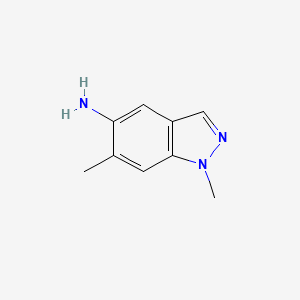

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11N3 |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

1,6-dimethylindazol-5-amine |

InChI |

InChI=1S/C9H11N3/c1-6-3-9-7(4-8(6)10)5-11-12(9)2/h3-5H,10H2,1-2H3 |

InChI Key |

FGXHWLDWOJRDGO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1N)C=NN2C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,6 Dimethyl 1h Indazol 5 Amine and Its Derivatives

Strategies for Core Indazole Ring Construction

The formation of the bicyclic indazole ring system is the foundational step in the synthesis of 1,6-dimethyl-1H-indazol-5-amine. Various methodologies have been developed to construct this core, ranging from classical cyclization reactions to modern metal-catalyzed processes.

Cyclization Reactions in Indazole Synthesis

Cyclization reactions represent a fundamental and widely employed strategy for the synthesis of the indazole ring. These methods typically involve the formation of a key nitrogen-nitrogen bond and subsequent ring closure to yield the bicyclic system.

A variety of cyclization strategies are utilized in the synthesis of indazoles. nih.gov These include the reaction of aminohydrazones with a ligand-free palladium catalyst, the use of iodine in the presence of potassium iodide and sodium acetate (B1210297) with diaryl and tert-butyl aryl ketone hydrazones, and the reaction of arylhydrazones with [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant. nih.gov Another approach involves the thermo-induced isomerization of o-haloaryl N-sulfonylhydrazones and subsequent Cu2O-mediated cyclization. nih.gov A versatile method for synthesizing 1H-indazoles employs the cyclization of o-haloaryl N-sulfonylhydrazones with Cu(OAc)2·H2O as the catalyst. nih.gov Additionally, substituted 1-aryl-1H-indazoles can be efficiently prepared through the formation of arylhydrazones, followed by deprotonation and nucleophilic aromatic substitution (SNAr) ring closure. nih.gov

A notable example is the silver(I)-mediated intramolecular oxidative C–H amination, which allows for the construction of various 1H-indazoles. acs.orgacs.org This method is particularly effective for synthesizing 3-substituted indazoles that are otherwise difficult to obtain. acs.org Mechanistic studies suggest that this amination proceeds via a single electron transfer (SET) mediated by the Ag(I) oxidant. acs.orgresearchgate.net

The following table summarizes various cyclization reactions for the synthesis of the indazole core:

| Starting Material(s) | Reagents and Conditions | Product Type | Reference |

| Aminohydrazones | Ligand-free Palladium Catalyst | 1H-Indazoles | nih.gov |

| Diaryl/tert-butyl aryl ketone hydrazones | I2, KI, NaOAc | 1H-Indazoles | nih.gov |

| Arylhydrazones | [Bis-(trifluoroacetoxy)iodo]benzene (PIFA) | 1H-Indazoles | nih.gov |

| o-Haloaryl N-sulfonylhydrazones | Heat, Cu2O | 1H-Indazoles | nih.gov |

| o-Haloaryl N-sulfonylhydrazones | Cu(OAc)2·H2O | 1H-Indazoles | nih.gov |

| Arylhydrazones | Deprotonation, SNAr | 1-Aryl-1H-indazoles | nih.gov |

| α-Ketoester-derived hydrazones | Ag(I) oxidant | 1H-Indazoles | acs.org |

Metal-Catalyzed Coupling Reactions for Indazole Assembly

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of the indazole framework, offering high efficiency and functional group tolerance. researchgate.net

Rhodium(III)-catalyzed C–H bond functionalization and cyclative capture represents an efficient, one-step synthesis of substituted N-aryl-2H-indazoles from azobenzenes and aldehydes. nih.govacs.org This method demonstrates high functional group compatibility. nih.gov The regioselective coupling of unsymmetrical azobenzenes can be controlled by steric and electronic effects of the substituents. nih.gov Furthermore, a readily cleavable 2-aryl substituent has been developed, providing access to indazoles without N-substitution. nih.gov

Palladium-catalyzed reactions are also prominent in indazole synthesis. For instance, the direct arylation of 2H-indazoles with aryl bromides can be achieved with high yields using a low loading of a Pd(OAc)2 catalyst and KOAc as a base. researchgate.net Another approach involves the palladium-catalyzed oxidative arylation of 1H-indazole derivatives with arenes. researchgate.net

Copper-mediated cyclization provides a scalable approach to substituted indazoles. An intramolecular Ullmann-type reaction, for instance, is used in a three-step synthesis of 5-bromo-4-fluoro-1-methyl-1H-indazole starting from an inexpensive trisubstituted benzene (B151609) derivative. thieme-connect.com This process involves an ortho-directed lithiation, formylation, condensation with methyl hydrazine (B178648), and finally, the intramolecular Ullmann reaction to form the indazole ring. thieme-connect.com

The following table provides examples of metal-catalyzed coupling reactions for indazole synthesis:

| Catalyst System | Reactants | Product | Reference |

| Rhodium(III) | Azobenzenes, Aldehydes | N-Aryl-2H-indazoles | nih.govacs.org |

| Pd(OAc)2/KOAc | 2H-Indazoles, Aryl bromides | 3-Aryl-2H-indazoles | researchgate.net |

| Pd(OAc)2 | 1H-Indazole derivatives, Arenes | Arylated 1H-indazoles | researchgate.net |

| Copper | o-Haloaryl hydrazones | 1H-Indazoles | thieme-connect.com |

Intramolecular Oxidative C–H Amination Approaches

Intramolecular oxidative C–H amination has become a significant strategy for the synthesis of the indazole core, offering a direct and atom-economical approach.

A silver(I)-mediated intramolecular oxidative C–H amination of α-ketoester-derived hydrazones provides an efficient route to a variety of 1H-indazoles, including those with amide, ketone, ester, olefin, and aryl substituents at the 3-position. acs.orgacs.org Preliminary mechanistic studies indicate that this reaction likely proceeds through a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant. acs.orgresearchgate.net

Copper-promoted oxidative intramolecular C-H amination of hydrazones using a cleavable directing group is another facile and efficient method for synthesizing 1H-indazoles. This reaction proceeds under mild conditions with operational simplicity and readily available reagents, providing excellent yields. consensus.app

Regioselective Functionalization of the Indazole Core

Once the indazole core is constructed, regioselective functionalization is crucial for introducing the desired substituents at specific positions, such as the methyl groups at N-1 and C-6 and the amine group at C-5, to yield this compound.

Directed Alkylation and Arylation Strategies

Achieving regioselective alkylation, particularly methylation, at the N-1 position of the indazole ring is a common challenge due to the potential for reaction at both N-1 and N-2. beilstein-journals.orgbeilstein-journals.org

Direct alkylation of 1H-indazoles often leads to a mixture of N-1 and N-2 substituted products. beilstein-journals.orgbeilstein-journals.org However, highly regioselective N-1 and N-2 alkylations of methyl 5-bromo-1H-indazole-3-carboxylate have been established using diverse commercially available alcohols with excellent yields. beilstein-journals.orgbeilstein-journals.org Density functional theory (DFT) calculations suggest that a chelation mechanism produces the N-1-substituted products when cesium is present, while other non-covalent interactions drive the formation of the N-2 product. beilstein-journals.org

For the synthesis of 1,3-dimethyl-6-nitro-1H-indazole, dimethyl carbonate is reacted with 3-methyl-6-nitro-1H-indazole in the presence of triethylene diamine in DMF. nih.gov This reaction yields a mixture of 1,3-dimethyl-6-nitro-1H-indazole and 2,3-dimethyl-6-nitro-2H-indazole, which can be separated by silica (B1680970) gel column chromatography. nih.gov

The following table summarizes directed alkylation strategies for the indazole core:

| Substrate | Reagent(s) | Product | Key Feature | Reference |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Alcohols, Cesium carbonate | N-1 alkylated indazole | High regioselectivity for N-1 | beilstein-journals.orgbeilstein-journals.org |

| 3-Methyl-6-nitro-1H-indazole | Dimethyl carbonate, Triethylene diamine | 1,3-Dimethyl-6-nitro-1H-indazole | N-1 methylation | nih.gov |

Amination Reactions at C-5 Position

The introduction of an amino group at the C-5 position of the indazole ring is a key step in the synthesis of the target compound. This is often achieved through the reduction of a nitro group at the same position.

In a documented synthesis of 1,3-dimethyl-1H-indazol-6-amine, the precursor 1,3-dimethyl-6-nitro-1H-indazole is reduced using palladium on carbon (Pd/C) and a continuous stream of hydrogen in ethanol (B145695). nih.gov This catalytic hydrogenation effectively converts the nitro group to an amino group.

While direct C-H amination at the C-5 position is less commonly reported, palladium-catalyzed C-H amination reactions have been used for the synthesis of 1H-indazoles from aminohydrazones, demonstrating the potential for C-N bond formation on the indazole core. nih.gov

The following table outlines an amination strategy for the indazole core:

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| 1,3-Dimethyl-6-nitro-1H-indazole | H2, Pd/C, Ethanol | 1,3-Dimethyl-1H-indazol-6-amine | Nitro group reduction | nih.gov |

Reduction of Nitro Precursors to Amino Groups

A common and effective strategy for introducing the essential 5-amino group into the 1,6-dimethyl-1H-indazole scaffold is through the reduction of a corresponding nitro precursor. nih.gov This transformation is a fundamental step in the synthesis of many amino-containing aromatic compounds. A variety of reducing agents and conditions can be employed, each with its own set of advantages and substrate compatibilities.

Catalytic hydrogenation is a widely used method for this reduction. Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of both aromatic and aliphatic nitro groups to their corresponding amines. nih.govcommonorganicchemistry.com Another common catalyst is Raney nickel, which is often preferred when the substrate contains functionalities sensitive to dehalogenation, such as aromatic halides. commonorganicchemistry.com

For substrates that are incompatible with catalytic hydrogenation or where milder conditions are required, several other reducing agents are available. Metal-based reductions, such as with iron (Fe) or zinc (Zn) in the presence of an acid like acetic acid, provide a gentle means of converting nitro groups to amines while preserving other reducible functionalities. commonorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild reagent suitable for this purpose. commonorganicchemistry.com In some cases, sodium sulfide (B99878) (Na₂S) can be used, which offers the potential for selective reduction of one nitro group in the presence of others. commonorganicchemistry.com It is important to note that strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally not suitable for the reduction of aromatic nitro compounds to amines as they tend to yield azo compounds instead. commonorganicchemistry.com

A specific example of this methodology is the synthesis of 1,3-dimethyl-1H-indazol-6-amine, where 1,3-dimethyl-6-nitro-1H-indazole is reduced using Pd/C in ethanol. nih.gov

Table 1: Common Reagents for the Reduction of Nitroarenes to Anilines

| Reagent System | Key Features |

| H₂/Pd-C | Highly efficient for both aromatic and aliphatic nitro groups. nih.govcommonorganicchemistry.com |

| H₂/Raney Ni | Useful for substrates with halogen substituents. commonorganicchemistry.com |

| Fe/Acid | Mild conditions, good for preserving other reducible groups. commonorganicchemistry.com |

| Zn/Acid | Mild conditions, similar to Fe/Acid. commonorganicchemistry.com |

| SnCl₂ | Mild reducing agent. commonorganicchemistry.com |

| Na₂S | Can offer selectivity in polynitro compounds. commonorganicchemistry.com |

Electrophilic and Nucleophilic Substitution Reactions

The indazole ring is an aromatic heterocycle and, as such, can undergo electrophilic substitution reactions. chemicalbook.com These reactions, including halogenation, nitration, and acylation, allow for the introduction of various functional groups onto the indazole core. chemicalbook.com The position of substitution is influenced by the existing substituents on the ring.

Nucleophilic substitution reactions are also crucial in the synthesis of indazole derivatives. nih.govacs.org For instance, nucleophilic aromatic substitution (SNAr) can be employed in the ring-closure step to form the indazole ring itself. nih.govresearchgate.net This often involves the displacement of a leaving group, such as a halogen, by a nucleophile. The reactivity of the indazole system towards nucleophiles can be enhanced by the presence of electron-withdrawing groups. A variety of nucleophiles, including thiolates, alkoxides, amines, and cyanide, have been shown to react with indazole derivatives under appropriate conditions, such as microwave irradiation. acs.org

Derivatization Strategies for this compound Analogs

Once the this compound core is synthesized, it can be further modified through various derivatization strategies to create a library of analogs with diverse properties.

The primary amino group at the 5-position of this compound is a versatile handle for derivatization. It readily undergoes acylation and amidation reactions with a wide range of acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This is a common strategy to explore the structure-activity relationship of indazole-based compounds. nih.gov The regioselectivity of N-acylation on the indazole ring itself can be influenced by reaction conditions, with the N-1 substituted regioisomer often being the thermodynamically more stable product. beilstein-journals.org

Reductive amination is a powerful method for forming new carbon-nitrogen bonds and is applicable to the derivatization of this compound. mdpi.comresearchgate.net This reaction involves the condensation of the primary amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. This one-pot process allows for the introduction of a wide variety of alkyl and aryl substituents onto the amino group. The Leuckart reaction is a specific type of reductive amination that uses formic acid or its derivatives as the reducing agent. mdpi.com

To further expand the chemical space of this compound analogs, the amino group can be utilized in various coupling reactions. For instance, it can participate in reactions to form linkages with other cyclic systems like piperazines. These reactions often involve nucleophilic substitution or metal-catalyzed cross-coupling reactions. The coupling with thiophenols can introduce sulfur-containing moieties, which can be of interest for biological activity.

Optimization of Reaction Conditions and Yield Enhancement in Indazole Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired indazole products while minimizing side reactions and the formation of isomers. researchgate.net Key parameters that can be adjusted include the choice of solvent, base, catalyst, temperature, and reaction time. nih.gov

For instance, in N-alkylation reactions of indazoles, the choice of base and solvent can significantly influence the ratio of N-1 to N-2 alkylated products. beilstein-journals.orgnih.gov Sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N-1 regioselectivity. beilstein-journals.orgnih.gov The steric and electronic properties of substituents on the indazole ring also play a critical role in directing the regiochemical outcome of such reactions. beilstein-journals.orgnih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁴N, ¹⁵N NMR)

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For 1,6-Dimethyl-1H-indazol-5-amine, a combination of 1D and 2D NMR experiments would be essential for unambiguous structural assignment.

¹H NMR: This technique would identify the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns, and integration. Expected signals would include those for the aromatic protons on the indazole ring, the N-methyl group, the C6-methyl group, and the amine (NH₂) protons. The precise chemical shifts and coupling constants would confirm the substitution pattern.

¹³C NMR: This experiment would reveal the number of unique carbon atoms in the molecule, including the aromatic carbons of the fused rings and the carbons of the two methyl groups. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would further differentiate between CH, CH₂, and CH₃ groups.

¹⁴N and ¹⁵N NMR: Nitrogen NMR would provide direct information about the electronic environment of the three nitrogen atoms in the indazole ring and the amino group. researchgate.net ¹⁵N NMR, although less sensitive, offers sharper signals and is often preferred for detailed structural studies of nitrogen-containing heterocyles. researchgate.netacs.org The chemical shifts would help distinguish between the pyrazole-type nitrogens (N1 and N2) and the exocyclic amino nitrogen. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical technique for determining the precise elemental composition of a molecule. For this compound (expected molecular formula: C₉H₁₁N₃), HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental value would be compared to the calculated theoretical mass to confirm the molecular formula, typically with a mass accuracy in the parts-per-million (ppm) range. This confirmation is a standard requirement for the characterization of new chemical entities.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands:

N-H stretching: The primary amine (NH₂) group would typically exhibit two distinct bands in the region of 3300-3500 cm⁻¹.

C-H stretching: Signals for aromatic and aliphatic (methyl) C-H bonds would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=C and C=N stretching: Aromatic ring and indazole core vibrations would be observed in the 1400-1650 cm⁻¹ region.

N-H bending: The bending vibration for the primary amine would be visible around 1550-1650 cm⁻¹. acs.org

Chromatographic Techniques for Purification and Purity Assessment (e.g., Column Chromatography, HPLC)

Chromatographic methods are indispensable for the purification of synthesized compounds and the assessment of their purity.

Column Chromatography: Following synthesis, column chromatography using a stationary phase like silica (B1680970) gel or alumina (B75360) would be the primary method for isolating this compound from reaction byproducts and unreacted starting materials. nih.gov The choice of eluent (mobile phase), typically a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate), would be optimized using Thin Layer Chromatography (TLC) to achieve effective separation. For amine compounds, it is sometimes necessary to add a small amount of a basic modifier like triethylamine (B128534) to the eluent to prevent peak tailing on acidic silica gel.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to determine the purity of the final compound. A specific method, defining the column (e.g., C18 reversed-phase), mobile phase composition, flow rate, and detector wavelength (UV), would be developed. A pure sample of this compound should ideally show a single, sharp peak. HPLC analysis is crucial for confirming purity above a certain threshold (e.g., >95% or >98%) for materials intended for further use.

Computational Chemistry and Cheminformatics in Indazole Research

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules. In the context of indazole research, DFT is applied to elucidate fundamental chemical properties that govern reactivity and molecular interactions. nih.govcore.ac.ukdergipark.org.tr

DFT calculations are routinely employed to determine key electronic properties of indazole derivatives. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govrsc.org A smaller energy gap suggests that a molecule is more polarizable and more reactive.

For instance, DFT studies on a series of 3-carboxamide indazole derivatives have calculated their HOMO-LUMO energy gaps to identify the most stable and reactive compounds within the series. nih.govrsc.org This analysis helps in understanding the relationship between a molecule's electrical characteristics and its behavior in electrophilic and nucleophilic reactions. researchgate.net

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) surface analysis. The MEP map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This provides extensive insights into a compound's properties and is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net For 1,6-Dimethyl-1H-indazol-5-amine, a DFT analysis would predict how the electron-donating amine and methyl groups influence the electrostatic potential of the indazole core, identifying likely sites for metabolic reactions or protein binding.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) | Reference |

|---|---|---|---|---|

| 1-Butyl-1H-indazol-3-carboxamide (8a) | -6.23 | -1.12 | 5.11 | nih.govrsc.org |

| N-Benzyl-1-butyl-1H-indazol-3-carboxamide (8c) | -6.19 | -1.16 | 5.03 | nih.govrsc.org |

| 1-Butyl-N-(p-tolyl)-1H-indazole-3-carboxamide (8s) | -6.09 | -1.34 | 4.75 | nih.govrsc.org |

| Indazole | -6.14 | -0.97 | 5.17 | core.ac.uk |

The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. The position of the nitrogen-bound hydrogen atom significantly influences the molecule's physical, chemical, and biological properties. nih.gov DFT calculations are instrumental in determining the relative thermodynamic stability of these tautomers. nih.gov For most indazole derivatives, thermodynamic calculations indicate that the 1H-indazole form is the more predominant and stable tautomer compared to the 2H-indazole. nih.gov

The stability can, however, be influenced by substitution patterns and the surrounding environment (solvent, crystal packing). For example, studies have shown that 2H-tautomers can be stabilized by intra- or intermolecular hydrogen bonds. nih.gov In the case of this compound, the methyl group at the N1 position locks the molecule in the 1H-tautomeric form. DFT would be used to analyze the conformational preferences, such as the rotational barrier of the amine group and its orientation relative to the bicyclic ring system, which can impact its ability to form hydrogen bonds with biological targets.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govnih.govnih.govnih.gov This method is central to drug discovery for screening virtual libraries and understanding the structural basis of ligand-target interactions.

Indazole derivatives are known to inhibit a variety of enzymes, and molecular docking has been crucial in elucidating their mechanisms of action.

Kinases: Many indazole-based compounds are potent kinase inhibitors. biotech-asia.orgnih.gov Docking studies have been performed to understand how these molecules fit into the ATP-binding site of kinases like VEGFR-2, AKT1, BRAF V600E, and EGFR. biotech-asia.orgnih.govresearchgate.net These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the indazole scaffold and amino acid residues in the kinase active site. For this compound, docking could predict its binding affinity and mode of interaction with various kinases, such as Fms-like tyrosine kinase 3 (FLT3), which is a target in certain cancers.

DNA Gyrase: This bacterial enzyme is a well-established target for antimicrobial agents. Docking studies of novel indazole derivatives into the active site of E. coli DNA gyrase (PDB: 1KZN) have shown that the indazole N-H can form crucial hydrogen bonds with key residues like ASP-73, contributing to the compound's inhibitory activity. sciforum.net

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an important target in cancer immunotherapy. Derivatives of 1H-Indazol-6-amine are known to inhibit IDO1, and docking studies would be essential to understand how compounds like this compound interact with the heme group and surrounding residues in the IDO1 active site to exert their effect.

| Indazole Derivative Class | Biological Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one | DNA Gyrase (1KZN) | -7.7 | ASN-46, ASP-73 | sciforum.net |

| Indazole-based scaffolds | VEGFR-2 (4AGD) | -6.99 | Glu828, Ile856, Lys826, Arg833 | biotech-asia.org |

| 1,3,4-triarylpyrazoles | AKT1 (4GV1) | Not specified | Occupied ATP binding site | nih.gov |

| Indazole Carboxamides | Renal Cancer Receptor (6FEW) | -9.5 to -10.5 (for top hits) | GLU672 | nih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov By analyzing a dataset of indazole derivatives with known activities, QSAR models can identify the physicochemical properties and structural features (descriptors) that are critical for potency. researchgate.netaboutscience.eu

Pharmacophore modeling is a related technique that identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific target. nih.govtandfonline.com For instance, a pharmacophore hypothesis for indazole-based HIF-1α inhibitors identified one hydrogen bond acceptor, one donor, and three aromatic ring features as necessary for activity. tandfonline.com Such models are invaluable for designing new molecules with improved activity and for virtually screening large compound databases to find new hits.

In Silico Screening and Molecular Design for Novel Indazole Derivatives

The ultimate goal of these computational approaches is to guide the design of novel molecules with superior properties. nih.govnih.govnih.gov The process often integrates multiple techniques:

A pharmacophore model or the results of a docking study on a known inhibitor are used to screen large virtual libraries for compounds that match the required structural features. nih.gov

Hits from the screening are then docked into the target's active site to refine the selection and prioritize candidates based on binding scores and interaction patterns. nih.gov

QSAR models can predict the activity of newly designed compounds before they are synthesized. nih.gov

DFT calculations can assess the electronic stability and reactivity of the most promising candidates.

This integrated in silico workflow has been successfully applied to design novel indazole derivatives as potential inhibitors for targets like histone deacetylase (HDAC) and B-Raf, leading to the identification of compounds with high predicted binding affinities. nih.govresearchgate.net For a compound like this compound, these methods could be used to design analogs with enhanced potency or selectivity towards a specific biological target by suggesting modifications to its structure.

Structure Activity Relationship Sar Studies of 1,6 Dimethyl 1h Indazol 5 Amine Derivatives

Influence of Substituent Nature and Position on Biological Potency

The biological potency of derivatives based on the 1,6-Dimethyl-1H-indazol-5-amine scaffold is highly sensitive to the nature and placement of various substituents. nih.govnih.gov Detailed studies have revealed that even minor chemical modifications can lead to significant changes in activity, highlighting the intricate relationship between the ligand's structure and its interaction with the target protein.

Effects of Methyl Group Placement on the Indazole Core

The positioning of methyl groups on the indazole core is a critical determinant of biological activity. nih.gov Research has shown that the presence of methyl groups at specific positions can significantly enhance the inhibitory potency of these compounds against certain enzymes. For instance, in the context of EZH2 and EZH1 inhibitors, the two methyl groups at the 4 and 6 positions of a pyridone ring attached to the indazole scaffold were found to be important for inhibiting these enzymes, particularly EZH2. nih.govnih.gov The removal of these methyl groups can lead to a substantial loss of potency, underscoring their importance in establishing favorable interactions within the enzyme's binding site. nih.gov

The N-1 position of the indazole ring has also been identified as a key site for modification. Substituents at this position can have a stronger influence on the potency against some enzyme isoforms over others, suggesting that this position can be exploited to achieve selectivity. nih.govnih.gov

Impact of Amine Group Derivatization and Substitution Patterns

The amine group at the 5-position of the indazole ring serves as a crucial anchor point for various substitutions, and its derivatization has a profound impact on the biological activity profile. nih.gov The nature of the substituent attached to this amine can dictate the compound's potency and selectivity.

For example, in a series of 3-amino-1H-indazol-6-yl-benzamides, replacing a substituted aniline (B41778) in the 'tail' region with a simple N-ethyl-piperazine moiety led to a dramatic loss of activity against FLT3, PDGFRα, and Kit kinases. nih.gov This suggests that the N-ethyl-piperazine group may have key interactions with the target kinase in that region. Conversely, simple alkyl amide analogs, including those with linear alkyl amines, cyclic amines, and methyl amine, also resulted in a complete loss of activity, with one exception showing moderate potency. nih.gov These findings highlight that the amine substituent is not merely a linker but plays an active role in the binding event.

Role of Aromatic and Heteroaromatic Substituents on Activity Profiles

The introduction of aromatic and heteroaromatic substituents is a common strategy to enhance the biological activity of indazole derivatives. These groups can engage in various non-covalent interactions, such as pi-stacking and hydrogen bonding, with the amino acid residues of the target protein.

Studies on 1H-indazole derivatives have shown that the indazole ring is often a preferred heterocyclic system for achieving potent inhibition. nih.gov The substitution pattern on appended aromatic rings can also be critical. For instance, in a series of anticancer agents, the substituent on the benzene (B151609) ring at the C-5 position of the indazole had a significant effect on the anti-proliferative activity. nih.gov A general trend was observed where a 3,5-difluoro substituent was more potent than a 4-fluoro substituent, which in turn was more potent than a 3-fluoro substituent. nih.gov This indicates the importance of the position and electronic nature of the substituents on the aromatic ring for antitumor activity.

Exploration of Scaffold Modifications and Isosteric Replacements

To further explore the chemical space and improve the properties of lead compounds, researchers often employ scaffold modifications and isosteric replacements. This involves replacing the core indazole structure or key functional groups with other chemical moieties that have similar steric and electronic properties.

One example of this approach is the substitution of an indolin-2-one as a bioisostere of the indazole ring at the C3 position of an imidazo[1,2-b]pyridazine (B131497) scaffold. rsc.org This modification was intended to modulate the steric and electronic properties of the molecule and, consequently, its interactions with the target protein kinase. rsc.org Such isosteric replacements can lead to improved potency, selectivity, or pharmacokinetic properties.

The choice of the heterocyclic core itself is a critical aspect of scaffold design. In some studies, the indazole ring was found to be the most effective among several heterocyclic rings explored for inhibiting certain enzymes. nih.gov

Deriving Mechanistic Insights from SAR Data

For instance, the observation that certain substitutions consistently lead to a loss of activity can suggest that the modified group was involved in a crucial hydrogen bond or hydrophobic interaction. nih.gov Conversely, modifications that enhance potency can point to regions of the binding site where additional favorable interactions can be made.

Computational modeling and docking studies are often used in conjunction with SAR data to build and refine models of the ligand-protein complex. nih.gov These models can help to rationalize the observed SAR trends and provide a structural basis for the design of new, more potent inhibitors. For example, docking studies have supported experimental results by showing how specific substituents on the indazole ring can influence the binding orientation and interactions with key residues in the active site. nih.gov

Biological Activities and Pharmacological Implications of Indazole Based Scaffolds

Antimicrobial Efficacy (Antibacterial, Antifungal)

The indazole scaffold is a key component in the development of new agents to combat microbial infections. Researchers have synthesized and tested numerous derivatives, demonstrating significant efficacy against a wide spectrum of bacteria and fungi. nih.govbiorxiv.orgnih.govcurtin.edu.au

In terms of antibacterial activity, indazole derivatives have shown promise against both Gram-positive and Gram-negative bacteria. For instance, a series of N-methyl-3-aryl indazoles displayed dominant activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. nih.govnih.gov Specific derivatives possessing electron-withdrawing groups like –Cl, –NO2, and –Br have been reported to be more potent against tested bacterial strains than the standard drug ciprofloxacin. biorxiv.org Furthermore, novel indazole derivatives have been identified as inhibitors of bacterial DNA gyrase B, a clinically validated target, showing excellent activity against clinically important Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The antifungal properties of indazole compounds are also well-documented. N-methyl-3-aryl indazoles have been effective against the fungal strain Candida albicans. nih.govbiorxiv.org Studies on 2,3-diphenyl-2H-indazole derivatives also showed growth inhibition against Candida albicans and Candida glabrata. curtin.edu.aumdpi.com A series of indazole-linked triazoles has been developed, with one analog featuring a 5-bromo substitution on the indazole ring exhibiting significant activity against various Candida and Aspergillus species. rsc.org This particular compound also demonstrated excellent efficacy in a murine infection model of Candida albicans. rsc.org The antibacterial properties of certain indazoles may also help in resolving secondary bacterial infections in skin lesions, such as those caused by Leishmania. researchgate.net

Table 1: Examples of Antimicrobial Activity of Indazole Derivatives

| Compound/Series | Target Organism(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| N-methyl-3-aryl indazoles | X. campestris, B. cereus, E. coli, B. megaterium | Dominant antibacterial activity. | nih.govbiorxiv.orgnih.gov |

| N-methyl-3-aryl indazoles | Candida albicans | Antifungal activity. | nih.govbiorxiv.org |

| 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles | S. aureus, V. cholerae, E. coli, K. pneumonia | Potent antibacterial activity, some exceeding ciprofloxacin. | biorxiv.org |

| 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles | A. flavus, Mucor, Rhizopus | Potent antifungal activity, some exceeding fluconazole. | biorxiv.org |

| Indazole-linked triazole (12j) | Candida spp., Aspergillus spp. | Significant in vitro antifungal activity. | rsc.org |

| 2,3-diphenyl-2H-indazole derivatives | Candida albicans, Candida glabrata | In vitro growth inhibition. | mdpi.com |

| Indazole GyrB Inhibitors | MRSA, S. pneumonia, E. faecium, E. faecalis | Excellent antibacterial activity. | nih.gov |

Antioxidant Activity

In addition to their antimicrobial properties, certain indazole derivatives have been investigated for their potential as antioxidant agents. nih.gov Oxidative stress is a key pathological factor in numerous diseases, and compounds capable of neutralizing reactive oxygen species (ROS) are of significant therapeutic interest. A comprehensive study involving the design, synthesis, and biological evaluation of new indazole derivatives explored their efficacy in multiple therapeutic domains, including antioxidant properties. The investigation highlighted that specific substitutions on the indazole scaffold, such as bromo groups, had a notable impact on antioxidant activity. nih.gov This suggests that the indazole core can be tailored to develop agents that can mitigate cellular damage caused by oxidative stress. nih.gov

Table 2: Antioxidant Potential of Indazole Derivatives

| Compound Series | Key Finding | Reference(s) |

|---|---|---|

| Indazole derivatives with bromo substitutions | Showed notable effects on antioxidant activities in comprehensive screening. | nih.gov |

Modulatory Effects on Cellular Pathways

Indazole derivatives have demonstrated profound effects on critical cellular pathways, particularly those involved in cell growth, proliferation, and survival. Their ability to selectively inhibit key enzymes and modulate gene expression makes them powerful tools in the fight against diseases like cancer.

Kinase Inhibition (e.g., Tyrosine Kinases, IDO1, HDAC6, FGFR1, FLT3)

The indazole scaffold is a prominent feature in a multitude of kinase inhibitors, including several FDA-approved anticancer drugs. Kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of many cancers.

Tyrosine Kinases: Indazole derivatives are particularly successful as inhibitors of tyrosine kinases. Pazopanib and Axitinib are well-known multi-targeted tyrosine kinase inhibitors that feature an indazole core and are used to treat various cancers. These compounds typically target receptors like Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-KIT.

FGFR1 and FLT3: The fibroblast growth factor receptor 1 (FGFR1) and FMS-like tyrosine kinase 3 (FLT3) are other important targets. Overactivity of FGFR1 is linked to numerous tumors. Researchers have identified indazole derivatives that inhibit FGFR1 with IC50 values as low as 100 nM. Fragment-led design has also yielded indazole-containing compounds that inhibit FGFR1-3 in the micromolar range. Additionally, amino-indazole scaffolds have been crafted to selectively inhibit FLT3, PDGFRα, and Kit with high potency.

IDO1: Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a key role in immune suppression within tumors. The 1H-indazole scaffold has been identified as a novel and effective framework for designing potent IDO1 inhibitors, with some compounds showing IC50 values in the sub-micromolar range.

HDAC6: Histone deacetylases (HDACs) are another class of enzymes targeted by indazole compounds. Novel indazole derivatives have been identified as potent inhibitors of HDAC1, HDAC2, and HDAC8, with some exhibiting IC50 values in the low nanomolar range.

Table 3: Indazole-Based Kinase and Enzyme Inhibitors

| Compound/Series | Target(s) | Potency (IC₅₀ / EC₅₀) | Reference(s) |

|---|---|---|---|

| Pazopanib | VEGFR-1, -2, -3, PDGFR-α, -β, c-KIT | - | |

| Axitinib | VEGFR-1, -2, -3 | - | |

| Compound 35 (4,6-substituted-1H-indazole) | IDO1 (enzymatic) | 0.74 µM | |

| Compound 35 (4,6-substituted-1H-indazole) | TDO (enzymatic) | 2.93 µM | |

| Compound 1 (Indazole derivative) | FGFR1 | 100 nM | |

| Compound 10 (Indazole-based fragment) | FGFR1 / FGFR2 / FGFR3 | 2.0 µM / 0.8 µM / 4.5 µM | |

| Compounds 15k, 15m (Indazole derivatives) | HDAC1 | 2.7 nM, 3.1 nM | |

| Compounds 4, 11 (Amino-indazole benzamides) | FLT3, c-Kit, PDGFRα | Single-digit nM EC₅₀ |

Induction of Apoptosis and Cell Cycle Arrest

A key strategy in anticancer therapy is to induce programmed cell death (apoptosis) and halt the uncontrolled division of cancer cells (cell cycle arrest). Indazole derivatives have shown significant capabilities in both areas.

Treatment of breast cancer cells with the indazole derivative 2f was found to dose-dependently promote apoptosis. This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. Similarly, novel indazole-based HDAC inhibitors 15k and 15m were shown to promote cell apoptosis in colon and cervical cancer cells.

In addition to inducing apoptosis, these compounds can effectively arrest the cell cycle. The HDAC inhibitors 15k and 15m caused cell cycle arrest in the G2/M phase. Other indazole derivatives have been shown to arrest the cell cycle, preventing cancer cells from proceeding through division, which ultimately contributes to the inhibition of tumor growth.

Table 4: Pro-Apoptotic and Cell Cycle Arrest Activities of Indazole Derivatives

| Compound | Cell Line(s) | Mechanism/Effect | Reference(s) |

|---|---|---|---|

| 2f | 4T1 (Breast Cancer) | Upregulation of cleaved caspase-3 and Bax; Downregulation of Bcl-2. | |

| 15k , 15m | HCT-116 (Colon), HeLa (Cervical) | Induction of apoptosis; Arrest of cell cycle in G2/M phase. | |

| 145 (USP7 Inhibitor) | - | Decreased cell viability via both apoptosis and cell cycle arrest. |

Downregulation of Gene Expression (e.g., c-Myc)

The ability of small molecules to modulate the expression of key oncogenes represents a powerful therapeutic strategy. The c-Myc oncogene is a critical driver of cell proliferation and is often overexpressed in human cancers. While direct downregulation of c-Myc by indazole compounds is not extensively documented, a clear mechanistic link exists through the inhibition of enzymes that regulate c-Myc stability.

Specifically, Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinase that prevents the degradation of its substrate proteins, one of which is the c-Myc oncoprotein. mdpi.com By removing ubiquitin tags from c-Myc, USP7 enhances its stability and promotes its oncogenic activity. mdpi.com Researchers have successfully developed indazole-based ligands that inhibit the catalytic activity of USP7. One such inhibitor, compound 145 , was shown to decrease cell viability through apoptosis and cell cycle arrest. By inhibiting USP7, these indazole derivatives can trigger the degradation of its substrates. Therefore, the inhibition of USP7 by an indazole-based compound provides a viable pathway to promote the degradation of c-Myc, effectively downregulating its expression and suppressing its role in tumor growth.

Indazole Moiety as a Privileged Scaffold in Drug Discovery

The indazole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.gov This term is reserved for molecular frameworks that are capable of binding to a variety of distinct biological targets, leading to a broad range of pharmacological activities. The versatility of the indazole ring arises from its unique physicochemical properties. It contains both hydrogen bond donor (the N-H group) and acceptor (the pyrazole (B372694) nitrogens) sites, allowing for specific and strong interactions with protein targets. Furthermore, its aromatic, bicyclic structure enables favorable π-π stacking and hydrophobic interactions.

The privileged nature of the indazole scaffold is evidenced by its presence in numerous clinically approved drugs and investigational agents targeting a wide spectrum of diseases, including cancer, inflammation, and infectious diseases. nih.gov Its derivatives have been successfully developed as inhibitors for diverse target classes, including kinases, polymerases, and other enzymes. The chemical tractability of the indazole ring allows for the strategic placement of various substituents at multiple positions, enabling chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of drug candidates. nih.gov This combination of inherent biological activity and synthetic accessibility solidifies the indazole moiety's status as a truly privileged and highly valuable scaffold in modern drug discovery.

Future Research Directions and Advanced Methodologies

Development of Novel and Sustainable Synthetic Routes for Indazole Derivatives

The synthesis of the indazole scaffold is a critical area of ongoing research, with a strong emphasis on developing more efficient, cost-effective, and environmentally friendly methods. nih.govbenthamscience.com Traditional synthetic routes are often being replaced by modern catalytic techniques that offer higher yields and greater selectivity. bohrium.com

Recent advancements have highlighted the efficacy of transition-metal catalysts, such as palladium and copper, in facilitating the construction of the indazole core. nih.govbenthamdirect.comorganic-chemistry.org For instance, copper-catalyzed one-pot, three-component reactions have demonstrated high tolerance for various functional groups, providing a versatile method for synthesizing 2H-indazoles. organic-chemistry.org Similarly, palladium-catalyzed processes like the Suzuki-Miyaura cross-coupling are being employed to create new C-C bonds and synthesize a diverse array of indazole derivatives. nih.gov

A significant push towards "green chemistry" is influencing the development of new synthetic strategies. benthamdirect.comrsc.org These approaches aim to minimize environmental impact by using less hazardous reagents, employing greener solvents like polyethylene glycol (PEG), and developing metal-free reaction conditions. nih.govacs.org Photo-organic synthesis, which uses visible light to drive reactions, represents a novel and sustainable methodology for producing indazoles. rsc.org Researchers are also exploring microwave-assisted synthesis and flow chemistry to accelerate the discovery of new indazole derivatives. nih.gov The focus remains on creating scalable, economically viable, and sustainable methodologies for synthesizing these valuable compounds. nih.govbenthamscience.com

Table 1: Comparison of Modern Synthetic Approaches for Indazole Derivatives

| Synthetic Approach | Key Features | Advantages | Representative Catalyst/Condition |

|---|---|---|---|

| Transition-Metal Catalysis | Utilizes catalysts like Palladium (Pd) and Copper (Cu) to form C-N and N-N bonds. nih.govbenthamdirect.comorganic-chemistry.org | High efficiency, good functional group tolerance, and wide substrate scope. benthamdirect.comorganic-chemistry.org | Pd(OAc)₂, Cu₂O, Copper Oxide Nanoparticles. nih.govacs.org |

| Green Chemistry Approaches | Employs environmentally benign solvents (e.g., PEG, water), metal-free conditions, and sustainable energy sources (e.g., visible light). organic-chemistry.orgrsc.orgacs.org | Reduced environmental impact, increased safety, and potential for cost savings. nih.govrsc.org | Visible light, [Bmim]HSO₄, ligand-free conditions. benthamdirect.comrsc.org |

| One-Pot Multi-Component Reactions | Combines multiple reaction steps into a single procedure without isolating intermediates. organic-chemistry.org | Increased efficiency, reduced waste, and simplified experimental setup. mdpi.com | Copper(I) oxide nanoparticles. organic-chemistry.org |

| Photochemistry & Flow Chemistry | Uses light as an energy source or continuous flow systems for synthesis. nih.gov | Precise reaction control, enhanced safety for hazardous reactions, and potential for automation and scalability. nih.gov | 450 nm LEDs, Sunlight. rsc.org |

Application of Machine Learning and Artificial Intelligence in Indazole Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the design-make-test-analyze (DMTA) cycle. oxfordglobal.comnih.gov These computational tools are increasingly being applied to the design and optimization of indazole derivatives to enhance their therapeutic properties. doi.org By analyzing vast datasets, AI algorithms can identify potential drug candidates, predict their efficacy and safety, and optimize their chemical structures for improved activity and pharmacokinetics. researchgate.netresearchgate.net

Generative AI models can design novel molecules with desired characteristics, suggesting new indazole analogs that medicinal chemists can then synthesize. oxfordglobal.com For example, computational methods such as molecular docking are used to predict the binding interactions between indazole derivatives and their biological targets, helping to rationalize structure-activity relationships (SAR). doi.orgnih.govresearchgate.net This in silico approach, often part of a fragment-based or structure-guided drug design strategy, allows for the rapid screening of virtual libraries of compounds, prioritizing those with the highest predicted potency and selectivity. nih.govmdpi.com

Furthermore, ML models can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which is crucial for identifying drug candidates with favorable profiles early in the discovery process. researchgate.net The integration of AI and ML not only shortens timelines and reduces costs but also enhances the success rate of identifying promising new therapeutic agents. nih.govresearchgate.net

Exploration of New Biological Targets and Therapeutic Applications

The versatile indazole scaffold has demonstrated a broad spectrum of biological activities, making it a "privileged structure" in medicinal chemistry. nih.govpharmablock.comresearchgate.net While its role in oncology is well-established, with several FDA-approved drugs targeting various protein kinases, research is expanding to uncover new biological targets and therapeutic applications. nih.govnih.govrsc.org

Indazole derivatives have shown significant potential in treating a range of diseases beyond cancer. tandfonline.com

Neurodegenerative Diseases: Compounds such as the LRRK2 antagonist MLi-2 and indazole-5-carboxamides have shown promise in models of neurodegenerative conditions like Parkinson's disease. nih.govresearchgate.net

Infectious Diseases: Novel indazole derivatives have exhibited potent antibacterial, antifungal, and antiprotozoal activity against various pathogens, including M. tuberculosis, E. coli, and Leishmania infantum. nih.govnih.gov

Inflammatory Disorders: By inhibiting targets like COX-2, certain indazole compounds have demonstrated significant anti-inflammatory effects. nih.govresearchgate.net

The exploration of new targets is driven by systematic biological screening and a deeper understanding of disease pathways. nih.gov Kinases remain a major focus, with ongoing efforts to develop inhibitors for targets like Aurora kinases, phosphoinositide-dependent kinase-1 (PDK1), and pan-Pim kinases. nih.gov However, the scope is broadening to include other enzyme families and receptor systems, highlighting the therapeutic versatility of the indazole framework. nih.govresearchgate.net

Table 2: Emerging Biological Targets for Indazole Derivatives

| Target Class | Specific Target Example(s) | Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases | Aurora Kinase, LRRK2, Pan-Pim Kinases, PDK1 | Oncology, Neurodegenerative Diseases | nih.govnih.govresearchgate.net |

| Enzymes | Monoamine Oxidases, Indoleamine 2,3-dioxygenase (IDO1), Thymidine Phosphorylase | Neurodegenerative Diseases, Oncology, Metabolic Disorders | nih.govmdpi.comresearchgate.netresearchgate.net |

| Receptors | Fibroblast Growth Factor Receptors (FGFRs) | Oncology, Inflammatory Disorders | nih.govresearchgate.net |

| Microbial Targets | Trypanothione Reductase (TryR) | Infectious Diseases (Leishmaniasis) | nih.gov |

Integration of Multidisciplinary Approaches for Comprehensive Compound Characterization

The comprehensive characterization of new chemical entities like 1,6-Dimethyl-1H-indazol-5-amine and its analogs requires a synergistic, multidisciplinary approach. This involves integrating advanced computational methods with sophisticated experimental techniques to build a complete picture of a compound's physicochemical properties, biological activity, and mechanism of action.

The process often begins with in silico studies, including molecular docking and molecular dynamics (MD) simulations, to predict how a compound will interact with its target protein at an atomic level. doi.orgresearchgate.net Computational tools like Density Functional Theory (DFT) and Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) analysis provide further insights into molecular structure and binding affinities. nih.govresearchgate.net

These computational predictions are then validated through a battery of experimental assays. The synthesis and structural confirmation of the compounds are achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (HRMS), and single-crystal X-ray analysis. nih.govdoi.orgresearchgate.net A wide range of biological evaluations, from enzymatic assays (e.g., IC₅₀ determination) to cell-based assays (e.g., anti-proliferative MTT assays), are used to quantify the compound's potency and efficacy. nih.govmdpi.com This iterative cycle of computational design, chemical synthesis, and biological testing is fundamental to modern drug discovery and is essential for advancing promising indazole derivatives toward clinical application. nih.gov

Q & A

Basic Questions

Q. What are the common synthetic routes for 1,6-Dimethyl-1H-indazol-5-amine?

- Methodology : A general approach involves refluxing precursors (e.g., substituted indazoles) with catalysts like sodium acetate in acetic acid. For example, analogous indazole derivatives are synthesized by reacting aminothiazolones with formyl-indole carboxylic acids under acidic conditions, followed by recrystallization from DMF/acetic acid . Adaptations may include optimizing substituent positions via alkylation or condensation reactions. Monitoring reaction progress via TLC and purification through recrystallization (e.g., ethanol) are standard practices .

Q. Which spectroscopic and analytical techniques are used to characterize this compound?

- Methodology :

- NMR and MS : Structural confirmation via H/C NMR and mass spectrometry.

- X-ray crystallography : For unambiguous structural determination, SHELX programs are widely used for small-molecule refinement, even with high-resolution or twinned data .

- Thermochemical data : Reference NIST Standard Reference Data for enthalpy of formation or combustion, though experimental validation may be required for novel derivatives .

Q. What are the key applications of this compound in medicinal chemistry?

- Methodology : The compound serves as a scaffold for designing bioactive molecules. Pyrazole/indazole derivatives are studied for anti-inflammatory, antimicrobial, and anticancer properties. For example, indazole-pyrimidine hybrids are synthesized via coupling reactions with chloropyrimidines, followed by biological screening . Computational docking can prioritize derivatives for in vitro testing .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR) be resolved for this compound derivatives?

- Methodology :

- Advanced NMR : Use H-N HMBC or NOESY to resolve ambiguous proton environments.

- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values. Molecular dynamics (MD) simulations (e.g., for similar tetrazole derivatives) help model conformational stability .

- X-ray refinement : SHELXL can resolve positional uncertainties in crystal structures, even for challenging data .

Q. What strategies optimize reaction yields during the synthesis of this compound under varying conditions?

- Methodology :

- Solvent/catalyst screening : Test polar aprotic solvents (e.g., DMF) or acid catalysts (e.g., HSO) to enhance cyclization efficiency.

- Temperature control : Lower temperatures may reduce side reactions, while reflux conditions accelerate ring closure (e.g., 80°C in ethanol for indazole-pyrimidine coupling) .

- Purification : Gradient recrystallization (e.g., DMF/acetic acid mixtures) improves purity for sensitive intermediates .

Q. How do computational models enhance the prediction of bioactivity for this compound derivatives?

- Methodology :

- Molecular docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock or Schrödinger Suite.

- QSAR modeling : Corrogate substituent effects (e.g., methyl groups at positions 1 and 6) with activity data to guide synthesis .

- MD simulations : Assess binding stability over nanosecond timescales, as demonstrated for tetrazole analogs .

Q. How can crystallographic data discrepancies be addressed during structural determination?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.